molecular formula C15H13NO5 B5597485 4-methylphenyl (4-nitrophenoxy)acetate

4-methylphenyl (4-nitrophenoxy)acetate

Cat. No.: B5597485
M. Wt: 287.27 g/mol
InChI Key: TWIVUQZDLPCRJZ-UHFFFAOYSA-N
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Description

4-Methylphenyl (4-nitrophenoxy)acetate is a synthetic organic compound classified as an acetate ester. It is offered for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. In laboratory settings, compounds with structural similarities, such as those featuring nitrophenyl groups, are frequently utilized as substrates in enzymatic assays. For instance, derivatives like 4-nitrophenyl acetate (4-NPA) are well-established in biochemistry as colorimetric substrates for monitoring esterase activity . The hydrolysis of these compounds by enzymes like hydrolases or carbonic anhydrases releases 4-nitrophenol, which can be easily detected by its yellow color, allowing researchers to quantify enzyme kinetics and inhibition . Researchers also investigate related nitrophenyl-containing molecules as potential inhibitors for enzymes such as human carbonic anhydrase (hCA), where they may bind outside the enzyme's active site and act as non-competitive inhibitors . Furthermore, acetate esters with aromatic nitro groups serve as key intermediates in synthetic organic chemistry, used for constructing more complex molecules for various research applications, including the development of compounds with targeted biological activity . The specific properties and full research potential of 4-methylphenyl (4-nitrophenoxy)acetate are subject to further investigation.

Properties

IUPAC Name

(4-methylphenyl) 2-(4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-11-2-6-14(7-3-11)21-15(17)10-20-13-8-4-12(5-9-13)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVUQZDLPCRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylphenyl (4-nitrophenoxy)acetate typically involves the esterification of 4-methylphenol with 4-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-methylphenyl (4-nitrophenoxy)acetate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl (4-nitrophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methylphenyl (4-nitrophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methylphenyl (4-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the ester linkage can be hydrolyzed to release active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(4-Nitrophenoxy)Acetate

  • Molecular Formula: C₁₀H₁₁NO₅ | Molecular Weight: 225.20 g/mol .
  • Structure : Features an ethyl ester instead of the 4-methylphenyl group.
  • Synthesis: Efficiently prepared via phase-transfer catalysis under ultrasound irradiation (50°C, K₂CO₃, ethyl bromoacetate, and 4-nitrophenol), achieving high yields under mild conditions .
  • Reactivity: The nitro group accelerates solvolysis compared to non-electron-withdrawing substituents. Methanolysis likely follows a BAc2 mechanism, forming a tetrahedral intermediate .
  • Applications: Intermediate in synthesizing aminophenoxy derivatives (e.g., ethyl 2-(4-aminophenoxy)acetate, a precursor for dual GK activators) .

[1-(4-Bromophenyl)-1H-1,2,3-Triazol-4-yl]Methyl 2-(4-Nitrophenoxy)Acetate

  • Molecular Formula : C₁₇H₁₃BrN₄O₅ | Molecular Weight : 449.22 g/mol .
  • Crystallography : The crystal structure (CCDC 2322358) reveals intermolecular interactions dominated by C-H···O and π-π stacking, distinct from the simpler packing in 4-methylphenyl derivatives .
  • Applications: Potential use in medicinal chemistry due to the triazole group’s bioactivity .

Difluoro-(4-Nitro-Phenoxy)-Acetic Acid Ethyl Ester

  • Molecular Formula: C₁₀H₉F₂NO₅ | Molecular Weight: 269.18 g/mol .
  • Structure : Difluoro substitution on the acetate α-carbon enhances electronegativity, altering electronic properties.
  • Reactivity: Fluorine atoms may increase hydrolytic stability compared to non-fluorinated analogs.
  • Applications: Not explicitly stated, but fluorinated compounds are often utilized in pharmaceuticals or agrochemicals for improved metabolic stability .

4-Methylphenyl Acetate

  • Molecular Formula : C₉H₁₀O₂ | Molecular Weight : 150.18 g/mol .
  • Structure: Lacks the 4-nitrophenoxy group, reducing electron-withdrawing effects.
  • Reactivity: Methanolysis proceeds slowly (k = 1.96 mol⁻¹·L·s⁻¹) via a BAc2 mechanism, contrasting with faster rates in nitro-substituted analogs .
  • Applications : Used in fragrance formulations (e.g., para-cresyl phenyl acetate in perfumery) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Applications
4-Methylphenyl (4-nitrophenoxy)acetate C₁₅H₁₃NO₅ 287.27 4-Nitrophenoxy, 4-methylphenyl Likely alkylation of 4-nitrophenol Hypothesized intermediate in synthesis
Ethyl 2-(4-nitrophenoxy)acetate C₁₀H₁₁NO₅ 225.20 Ethyl ester, 4-nitrophenoxy Phase-transfer catalysis under ultrasound Pharmaceutical precursor
[1-(4-Bromophenyl)-triazolyl]methyl derivative C₁₇H₁₃BrN₄O₅ 449.22 Bromophenyl, triazole Multi-step alkylation and cyclization Medicinal chemistry
Difluoro-(4-nitro-phenoxy)acetate C₁₀H₉F₂NO₅ 269.18 Difluoro, ethyl ester Not detailed (commercial availability) Specialty chemicals
4-Methylphenyl acetate C₉H₁₀O₂ 150.18 4-Methylphenyl Esterification of 4-methylphenol Fragrance industry

Key Research Findings

  • Electronic Effects: The nitro group in 4-nitrophenoxy derivatives significantly lowers electron density at the ester carbonyl, accelerating nucleophilic substitution compared to non-nitro analogs (e.g., 4-methylphenyl acetate) .
  • Structural Modifications : Introducing bulky groups (e.g., triazole in ) or electronegative atoms (e.g., fluorine in ) modulates solubility, crystallinity, and bioactivity.

Q & A

Q. What methodologies validate the use of this compound as a probe in enzyme inhibition assays?

  • Methodological Answer : Perform kinetic assays under pseudo-first-order conditions with varying inhibitor concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Confirm specificity via knock-out models or CRISPR-edited enzymes .

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